

# Application Notes and Protocols for Osi-906 (Linsitinib) In Vivo Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Osi-906

Cat. No.: B1684704

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the design and execution of in vivo studies using **Osi-906** (linsitinib), a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).<sup>[1][2]</sup> The protocols and data presented are intended to facilitate the preclinical evaluation of **Osi-906** in various cancer models.

## Overview of Osi-906

**Osi-906** is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of both IGF-1R and IR.<sup>[1][2]</sup> The activation of the IGF-1R signaling pathway by its ligands, IGF-1 and IGF-2, is implicated in tumor cell proliferation, survival, and resistance to therapy.<sup>[3][4]</sup> **Osi-906** blocks the autophosphorylation of IGF-1R and IR, thereby inhibiting downstream signaling through the PI3K/AKT/mTOR and MAPK pathways.<sup>[3]</sup> Due to its mechanism of action, **Osi-906** has shown anti-tumor efficacy in a range of preclinical xenograft models.<sup>[1][2][4]</sup>

## Osi-906 Signaling Pathway

The diagram below illustrates the signaling pathway targeted by **Osi-906**.



[Click to download full resolution via product page](#)

**Caption:** Osi-906 inhibits the IGF-1R and IR signaling pathways.

## In Vivo Dosing and Administration

**Osi-906** is orally bioavailable and has demonstrated efficacy in various preclinical models.[\[1\]](#)[\[2\]](#) [\[3\]](#) The following table summarizes typical treatment schedules from published in vivo studies.

| Animal Model | Tumor Model                             | Dose (mg/kg) | Dosing Schedule        | Route of Administration | Vehicle/Formulation          | Reference           |
|--------------|-----------------------------------------|--------------|------------------------|-------------------------|------------------------------|---------------------|
| Mouse        | GEO Colon Carcinoma Xenograft           | 60           | Single oral dose       | Oral gavage             | Not specified                | <a href="#">[3]</a> |
| Mouse        | GEO, Colo-205, Cal-62 Xenografts        | 60           | Once daily             | Oral gavage             | Not specified                | <a href="#">[3]</a> |
| Mouse        | IGF-1R-driven Xenograft                 | 25           | Once daily for 14 days | Oral gavage             | Not specified                | <a href="#">[5]</a> |
| Mouse        | IGF-1R-driven Xenograft                 | 75           | Once daily for 14 days | Oral gavage             | Not specified                | <a href="#">[5]</a> |
| Mouse        | NCI-H292 Xenograft                      | 60           | Single dose            | Oral gavage             | Not specified                | <a href="#">[5]</a> |
| Mouse        | Thyroid Eye Disease Model               | 10           | Daily for 4 weeks      | Oral gavage             | 25 mM tartaric acid in water | <a href="#">[6]</a> |
| Mouse        | Renal Ischemia-Reperfusion Injury Model | 20           | Once a day for 3 days  | Not specified           | Not specified                | <a href="#">[7]</a> |

Note on Hyperglycemia: A common side effect associated with **Osi-906** treatment is transient hyperglycemia due to the inhibition of the insulin receptor.[\[3\]](#) Researchers should consider

monitoring blood glucose levels. A twice-daily (BID) dosing schedule with a lower dose may help to mitigate this effect while maintaining anti-tumor efficacy.[3]

## Experimental Protocols

### Preparation of Osi-906 for Oral Administration

Formulation 1: Tartaric Acid Solution (as described for a thyroid eye disease model)[6]

- Prepare a 25 mM solution of tartaric acid in sterile water.
- Calculate the required amount of **Osi-906** powder based on the desired concentration and the total volume needed for the study cohort.
- Suspend the **Osi-906** powder in the 25 mM tartaric acid solution.
- Vortex or sonicate the suspension until it is homogeneous.
- Prepare the formulation fresh every five days and store it at room temperature, protected from light.[6]

Formulation 2: DMSO/PEG300/Tween 80/Water[5]

- Prepare a stock solution of **Osi-906** in DMSO (e.g., 125 mg/mL).
- For a 1 mL final working solution, add 50  $\mu$ L of the DMSO stock solution to 400  $\mu$ L of PEG300. Mix until clear.
- Add 50  $\mu$ L of Tween 80 to the mixture and mix until clear.
- Add 500  $\mu$ L of sterile water (ddH<sub>2</sub>O) to bring the final volume to 1 mL.
- This formulation should be used immediately after preparation.[5]

### In Vivo Xenograft Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo xenograft study with **Osi-906**.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary or pharmacological inhibition of insulin-like growth factor-1 protects from renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Osi-906 (Linsitinib) In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684704#osi-906-treatment-schedule-for-in-vivo-studies>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)